3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

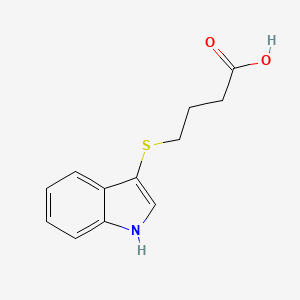

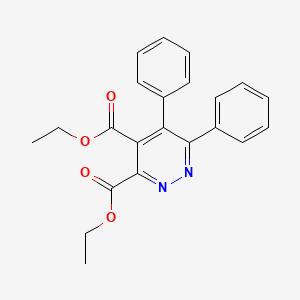

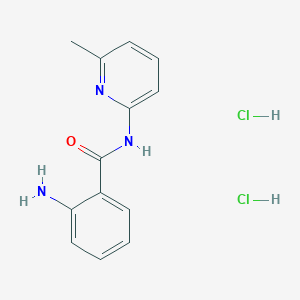

The compound "3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine" is a derivative of the benzimidazole class, which is known for its diverse pharmacological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The presence of a fluorine atom at the 5-position on the benzimidazole ring can influence the biological activity of these compounds by affecting their electronic properties and molecular interactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was performed using a nitro reductive cyclization method with sodium dithionite as the reductive cyclizing agent in DMSO medium . Similarly, a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles was synthesized from the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation . These methods highlight the versatility and efficiency of synthesizing fluorinated benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound was determined using single crystal X-ray studies, which revealed that it crystallized in the monoclinic system with molecules linked by intermolecular hydrogen bonds . Theoretical structural optimization using DFT calculations can complement experimental data to provide a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of triphenylamine-benzimidazole derivatives involved modifications at position 5 of the heterocyclic moiety with different substituents, which showed that the photophysical properties remain basically unchanged with different substitutions . The reactivity of these compounds can be further explored to develop new derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their application in various fields. The triphenylamine-benzimidazole derivatives displayed exceptionally high thermal stability, with decomposition temperatures between 399 and 454 °C . The photophysical properties, such as absorption, fluorescence, and triplet-triplet absorption spectra, as well as quantum yields, were characterized in solution, indicating that these compounds are highly emissive with radiative decay being the dominant deactivation channel . These properties are important for applications in materials science and photodynamic therapy.

Applications De Recherche Scientifique

Synthesis and Characterization

- Benzimidazole derivatives are synthesized through multi-step reactions, such as condensation with various aryl aldehydes or by treating 1-(4-((1H-benzoimidazol-1-yl) methylamino) phenyl)-3-substitutedprop-2-en-1-one with phenyl hydrazine. These compounds have shown significant pharmacological activities, such as antihypertensive and antimicrobial properties, with some derivatives displaying better activity when possessing an electron-withdrawing group compared to those with electron-donating groups (Sharma et al., 2010), (Krishnanjaneyulu et al., 2014).

Advanced Synthesis Techniques

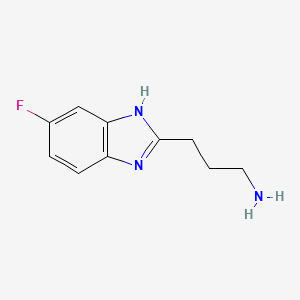

- Microwave heating is employed for the efficient synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the utility of this method in accelerating chemical reactions (Menteşe et al., 2015).

- A rapid microwave-assisted protocol is developed for the synthesis of benzimidazole-based potential anticancer agents like methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, significantly reducing reaction times compared to conventional methods (Jagadeesha et al., 2023).

Structural Analysis and Applications

- N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester undergoes structural analysis, including X-ray diffraction, revealing insights into molecular conformation and intermolecular interactions (Raouafi et al., 2007).

- Platinum(II) and ruthenium(II) complexes with 3-(1H-benzoimidazol-2-yl) exhibit potent in vitro antitumor activity, showcasing the potential of benzimidazole derivatives in developing new therapeutics for resistant cancer types (Qin et al., 2019).

Novel Synthesis and Sensing Applications

- COUBM, a fluorogenic probe designed from 3-(1H-benzoimidazol-2-yl), demonstrates the ability for selective and rapid detection of phosgene, indicating the potential for benzimidazole derivatives in creating sensitive detection systems for hazardous compounds (Patra et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAZMOGCHSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424369 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

CAS RN |

883541-03-5 |

Source

|

| Record name | 3-(5-Fluoro-1H-benzoimidazol-2-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)